molecular formula C19H18FN5O4S B2617180 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034588-99-1

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2617180
CAS No.: 2034588-99-1
M. Wt: 431.44
InChI Key: OIPOKORSWGXLKK-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C19H18FN5O4S and its molecular weight is 431.44. The purity is usually 95%.
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Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Chemical Formula C19H18F5N5O5S
Molecular Weight 523.43 g/mol
IUPAC Name This compound
PubChem CID 129896720

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole and quinazoline moieties exhibit significant anticancer properties. The presence of electron-withdrawing groups in the structure enhances the potency against various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

A study reported that derivatives of thiadiazole exhibited varying degrees of cytotoxicity against different cancer cell lines. Notably:

  • Prostate Cancer (PC3) : IC50 values ranged from 0.3 µM to 5.0 µM.
  • Breast Cancer (MCF7) : Compounds showed significant growth inhibition with GI50 values around -6.49.

The structure–activity relationship (SAR) indicated that modifications at the C-5 position of the thiadiazole ring were crucial for enhancing anticancer activity .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. Research has shown that:

  • Gram-positive and Gram-negative Bacteria : Compounds with halogen substitutions exhibited increased antibacterial activity.
  • Fungal Strains : Enhanced antifungal potential was observed with specific substitutions at the para position of the benzene ring.

Table: Antimicrobial Activity of Thiadiazole Derivatives

Compound TypeActivity AgainstObservations
Electron-withdrawing groupsGram-positive bacteriaIncreased activity noted
Electron-donating groupsGram-negative bacteriaModerate activity observed
Substituted thiadiazolesFungal strainsSignificant inhibition reported

Antioxidant Activity

The antioxidant potential of N-(6-fluoro...) derivatives has been explored as well. The presence of hydroxyl groups in certain analogs was linked to enhanced free radical scavenging activity.

Structure–Activity Relationship (SAR)

The SAR analysis highlighted that:

  • Substituent Effects : Electron-donating groups improved anticancer and antioxidant activities.
  • Positioning : The position of substituents on the thiadiazole ring significantly influenced biological activity.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4S/c1-23-16-9-13(20)15(10-17(16)24(2)30(23,28)29)22-18(26)7-8-25-11-21-14-6-4-3-5-12(14)19(25)27/h3-6,9-11H,7-8H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPOKORSWGXLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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